molecular formula C12H16BrNO2S B8321395 N-(5-bromo-2,3-dihydro-1H-inden-2-yl)-2-propanesulfonamide

N-(5-bromo-2,3-dihydro-1H-inden-2-yl)-2-propanesulfonamide

Cat. No. B8321395
M. Wt: 318.23 g/mol
InChI Key: AIMKNVSGOZBXRQ-UHFFFAOYSA-N
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Patent
US07618969B2

Procedure details

The title compound was prepared from 5-bromo-2-aminoindane hydrobromide (Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472) by a similar process to the preparation of Intermediate 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C1C2C(=CC=CC=2)CC1N[S:23]([CH:26]([CH3:28])[CH3:27])(=[O:25])=[O:24]>>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH:12][S:23]([CH:26]([CH3:28])[CH3:27])(=[O:25])=[O:24])[CH2:6]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrC=1C=C2CC(CC2=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)NS(=O)(=O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)NS(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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